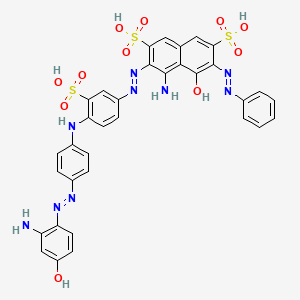![molecular formula C36H24N8O14S4 B14469980 2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]- CAS No. 72152-66-0](/img/structure/B14469980.png)
2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]- is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is widely used in various industries for coloring textiles, food, and other materials. The structure of this compound includes multiple azo groups (-N=N-) and sulfonic acid groups (-SO3H), which contribute to its solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]- typically involves diazotization and coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with naphthalene derivatives. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity. The final product is usually purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various aromatic amines, quinones, and substituted naphthalene derivatives. These products have applications in different fields, including dye manufacturing and organic synthesis.
科学研究应用
2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]- is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: The compound is used in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
作用机制
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]- involves its interaction with various molecular targets. The azo groups can undergo reduction to form aromatic amines, which can then interact with cellular components. The sulfonic acid groups enhance the solubility and facilitate the transport of the compound within biological systems. The exact pathways and molecular targets are still under investigation, but the compound is known to affect cellular processes such as enzyme activity and signal transduction.
相似化合物的比较
Similar Compounds
4,5-Dihydroxy-2,7-naphthalenedisulfonic acid: This compound shares a similar naphthalene backbone but lacks the complex azo groups.
3,6-Bis(2-hydroxy-5-nitrophenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid: Another azo dye with similar structural features but different substituents.
4-Amino-1,7-naphthalenedisulfonic acid: A simpler compound with fewer functional groups.
Uniqueness
2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]- stands out due to its multiple azo groups and sulfonic acid functionalities, which provide unique reactivity and solubility properties. These features make it particularly valuable in applications requiring vibrant colors and specific chemical interactions.
属性
CAS 编号 |
72152-66-0 |
|---|---|
分子式 |
C36H24N8O14S4 |
分子量 |
920.9 g/mol |
IUPAC 名称 |
5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C36H24N8O14S4/c1-17-10-29-33(30(11-17)61(53,54)55)37-36(59-29)18-2-4-20(5-3-18)38-40-24-15-25(28(46)16-27(24)45)41-42-26-14-23(60(50,51)52)12-19-13-31(62(56,57)58)34(35(47)32(19)26)43-39-21-6-8-22(9-7-21)44(48)49/h2-16,45-47H,1H3,(H,50,51,52)(H,53,54,55)(H,56,57,58) |
InChI 键 |
HKOAIEWUIIILPI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)S(=O)(=O)O)N=C(S2)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4O)O)N=NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C(=C6O)N=NC7=CC=C(C=C7)[N+](=O)[O-])S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)


![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)



![4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester](/img/structure/B14469949.png)

![N-[2-(4-Fluorophenyl)ethenyl]formamide](/img/structure/B14469955.png)
![2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one](/img/structure/B14469962.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)
